molecular formula C13H13NO3S B12067062 2-(2-Methoxybenzene-1-sulfonyl)aniline CAS No. 61174-30-9

2-(2-Methoxybenzene-1-sulfonyl)aniline

Katalognummer: B12067062
CAS-Nummer: 61174-30-9
Molekulargewicht: 263.31 g/mol
InChI-Schlüssel: WLDUEDNNIOMXEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- is an organic compound with the molecular formula C13H13NO3S and a molecular weight of 263.317 g/mol . This compound is characterized by the presence of a benzenamine group substituted with a 2-methoxyphenylsulfonyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- typically involves the reaction of benzenamine with 2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenamine, 2-[(3-methoxyphenyl)sulfonyl]-: Similar structure but with the methoxy group in a different position.

    Benzenamine, 4-[2-(4-methoxyphenyl)-5-oxazolyl]-: Contains an additional oxazole ring.

Uniqueness

Benzenamine, 2-[(2-methoxyphenyl)sulfonyl]- is unique due to the specific positioning of the methoxy and sulfonyl groups, which can influence its reactivity and biological activity. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological properties compared to its analogs .

Eigenschaften

CAS-Nummer

61174-30-9

Molekularformel

C13H13NO3S

Molekulargewicht

263.31 g/mol

IUPAC-Name

2-(2-methoxyphenyl)sulfonylaniline

InChI

InChI=1S/C13H13NO3S/c1-17-11-7-3-5-9-13(11)18(15,16)12-8-4-2-6-10(12)14/h2-9H,14H2,1H3

InChI-Schlüssel

WLDUEDNNIOMXEF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.